2-[(5Z)-4-oxo-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide
Description
This compound belongs to the 1,3-thiazolidin-4-one class, characterized by a five-membered heterocyclic core containing sulfur and nitrogen atoms. Its structure features a (5Z)-configuration at the methylidene group, a 4-isopropylphenyl substituent at position 5, and a 2-sulfanylidene moiety.
Thiazolidinones are known for diverse pharmacological applications, including antimicrobial, anticancer, and antidiabetic activities. The presence of the trifluoromethyl group may improve metabolic stability and binding affinity to hydrophobic enzyme pockets . The compound’s synthesis likely involves cyclocondensation of thiourea derivatives with α-mercaptoacetic acid, followed by Knoevenagel condensation to introduce the methylidene group, as described for analogous structures .
Properties
IUPAC Name |
2-[(5Z)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19F3N2O2S2/c1-13(2)15-8-6-14(7-9-15)10-18-20(29)27(21(30)31-18)12-19(28)26-17-5-3-4-16(11-17)22(23,24)25/h3-11,13H,12H2,1-2H3,(H,26,28)/b18-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRJQZTZDEJYPIG-ZDLGFXPLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19F3N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-4-oxo-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidinone ring, introduction of the trifluoromethyl group, and the final coupling with the propan-2-ylphenyl moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors, automated synthesis, and advanced purification techniques can enhance efficiency and scalability. Safety and environmental considerations are also crucial in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-4-oxo-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group or the thiazolidinone ring.
Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic rings or the thiazolidinone ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-[(5Z)-4-oxo-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological targets, making it a potential candidate for drug discovery and development.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 2-[(5Z)-4-oxo-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The thiazolidinone ring and trifluoromethyl group play crucial roles in its binding affinity and selectivity. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Key Observations :
- Methylidene vs. Imino/Sulfonyl Modifications: Replacement of the methylidene group with imino or sulfonyl moieties (e.g., ) alters ring planarity and electronic distribution, affecting bioactivity profiles.
- Substituent Position : The 3-(trifluoromethyl)phenyl group may confer higher metabolic stability than 4-fluorophenyl or 2-methylphenyl analogs due to reduced oxidative metabolism .
Physicochemical Comparisons :
- LogP: The trifluoromethyl group increases logP (predicted: ~3.8) compared to non-fluorinated analogs (e.g., 2.9 for the 4-fluorophenyl derivative ), suggesting better membrane permeability.
- Solubility : Polar groups like sulfonyl or hydroxyl (e.g., ) improve aqueous solubility, whereas the target compound’s trifluoromethyl and isopropyl groups reduce it.
Bioactivity and Structure-Activity Relationships (SAR)
- Antimicrobial Activity : Benzylidene and bromophenyl analogs (e.g., ) show stronger antibacterial effects than the target compound, likely due to enhanced electrophilicity from bromine .
- Anticancer Potential: The cinnamylidene analog exhibits superior cytotoxicity, attributed to extended π-conjugation enhancing DNA intercalation.
- Enzyme Inhibition: Sulfonyl and imino modifications (e.g., ) improve COX-2 selectivity, while the target compound’s sulfanylidene moiety may favor kinase targets .
However, its dissimilarity to antidiabetic thiazolidinediones (e.g., rosiglitazone, Tanimoto < 50%) implies distinct mechanisms .
Computational and Experimental Validation
- Molecular Docking : The trifluoromethyl group in the target compound forms hydrophobic interactions with HDAC8 (binding energy: −9.2 kcal/mol), comparable to SAHA (−9.5 kcal/mol) .
- Metabolite Profiling : Analogous compounds cluster in molecular networks based on MS/MS fragmentation patterns, indicating conserved core modifications .
Biological Activity
The compound 2-[(5Z)-4-oxo-5-{[4-(propan-2-yl)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]acetamide is a thiazolidinone derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant case studies and research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 431.48 g/mol. The structure includes a thiazolidinone core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H22F3N3OS |
| Molecular Weight | 431.48 g/mol |
| IUPAC Name | This compound |
Antimicrobial Activity
Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties. A study evaluated various thiazolidinone compounds, including derivatives similar to the one , revealing minimum inhibitory concentration (MIC) values ranging from 7.8 to 125 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . The presence of the thiazolidinone ring enhances the interaction with bacterial enzymes, inhibiting their growth effectively.
Anti-inflammatory Activity
Thiazolidinones have also been reported to possess anti-inflammatory effects. In vitro studies demonstrate that these compounds can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6. The mechanism involves the suppression of NF-kB signaling pathways, which are crucial in mediating inflammatory responses . For instance, derivatives similar to our compound showed a reduction in inflammation markers in animal models of arthritis.
Anticancer Activity
The anticancer potential of thiazolidinone derivatives has been explored in various studies. One study reported that compounds with a similar structure induced apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways and disruption of mitochondrial membrane potential . The compound's ability to target multiple pathways makes it a candidate for further investigation in cancer therapy.
Case Studies
- Antimicrobial Study : A series of thiazolidinone derivatives were synthesized and tested against various pathogens. The study found that compounds with higher lipophilicity exhibited better antimicrobial activity, suggesting that structural modifications can enhance efficacy .
- Anti-inflammatory Effects : In an experimental model, thiazolidinone derivatives were administered to mice with induced inflammation. Results showed a significant decrease in paw swelling and inflammatory markers compared to controls .
- Anticancer Research : A recent publication detailed the effects of thiazolidinones on cancer cell lines, demonstrating that certain modifications increase cytotoxicity against MCF-7 cells by over 50% compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
